Sodium 1-glycerophosphate hexahydrate

Description

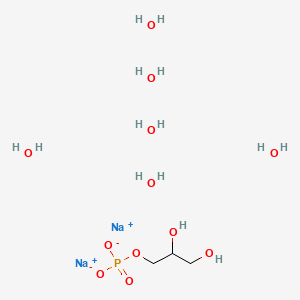

Sodium 1-glycerophosphate hexahydrate (C₃H₇Na₂O₆P · 6H₂O) is a hydrated disodium salt of glycerol 1-phosphate. It is a chiral compound critical in biochemical pathways, particularly as a substrate in glycolysis and lipid metabolism . The hexahydrate form ensures stability and solubility, making it suitable for pharmaceutical and laboratory applications. The European Pharmacopoeia 5.0 (1995) specifies its quality standards, emphasizing its use in parenteral nutrition and electrolyte balance formulations . Synonyms include DL-α-glycerol phosphate disodium salt hexahydrate and rac-glycerol 1-phosphate disodium salt hexahydrate, reflecting its stereochemical and compositional variants .

Properties

IUPAC Name |

disodium;2,3-dihydroxypropyl phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.6H2O/c4-1-3(5)2-9-10(6,7)8;;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;6*1H2/q;2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHXKNIXHCIVHR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H19Na2O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955904 | |

| Record name | Sodium 2,3-dihydroxypropyl phosphate--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34363-28-5 | |

| Record name | Sodium 1-glycerophosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034363285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-dihydroxypropyl phosphate--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1-GLYCEROPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GER1329YB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Overview

Sodium glycerophosphate serves primarily as a source of inorganic phosphate in the body. It is hydrolyzed to release phosphate ions and glycerol, which are essential for numerous biological processes. The compound is particularly significant in clinical nutrition, especially in total parenteral nutrition (TPN) where it helps prevent hypophosphatemia—a condition characterized by low phosphate levels in the blood.

Clinical Applications

- Treatment of Hypophosphatemia : Sodium glycerophosphate is clinically utilized to treat or prevent low phosphate levels. It is particularly beneficial in patients undergoing TPN, where maintaining electrolyte balance is crucial .

- Bone Health : Research indicates that sodium glycerophosphate plays a role in promoting bone matrix mineralization. It acts as a phosphate donor that enhances the mineralization process in osteoblasts, which are cells responsible for bone formation .

- Cell Culture Studies : In cell biology, sodium glycerophosphate is used as a supplement in culture media to support the differentiation of mesenchymal stem cells into osteoblast-like cells. This application underscores its importance in regenerative medicine and tissue engineering .

- Pharmacological Research : The compound has been studied for its potential effects on various metabolic pathways and its role as a phosphatase inhibitor in biochemical assays .

Table 1: Clinical Studies Involving Sodium Glycerophosphate

Research Findings

Recent studies have highlighted the versatility of sodium glycerophosphate beyond clinical applications:

- Bone Mineralization : A study demonstrated that sodium glycerophosphate significantly enhances the calcification process in vascular smooth muscle cells, indicating its role in cardiovascular health .

- Biochemical Assays : It has been shown to inhibit serine-threonine phosphatases, making it valuable for various biochemical assays aimed at understanding cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Sodium Glycerophosphate Isomers

Sodium 1-glycerophosphate hexahydrate is distinct from its positional isomer, sodium 3-glycerophosphate, which lacks the hexahydrate structure and participates in different metabolic roles. Key differences include:

Table 1: Comparison of Sodium Glycerophosphate Isomers

The hexahydrate form enhances stability, whereas the anhydrous 3-isomer is prone to hydrolysis under acidic conditions .

Comparison with Sodium Tripolyphosphate Hexahydrate

Sodium tripolyphosphate hexahydrate (Na₅P₃O₁₀ · 6H₂O) shares the hexahydrate feature but differs in structure and application:

Table 2: Sodium 1-Glycerophosphate vs. Sodium Tripolyphosphate Hexahydrate

While both are sodium-phosphate hydrates, sodium tripolyphosphate serves industrial purposes, whereas sodium 1-glycerophosphate is tailored for biological systems.

Comparison with Other Sodium-Phosphate Hydrates

- Sodium Hydrogen Sulphate Monohydrate (NaHSO₄ · H₂O): Unlike sodium 1-glycerophosphate, this compound is a strong acid salt used in pH adjustment and laboratory reagents, with higher corrosivity .

- Sodium Thiosulphate (Na₂S₂O₃) : A sulfur-containing salt used in photography and antidotes, lacking the phosphate backbone critical for metabolic functions .

Q & A

Basic: How can the hydration state of sodium 1-glycerophosphate hexahydrate be experimentally verified?

Methodological Answer:

The hydration state can be confirmed using thermogravimetric analysis (TGA) to measure mass loss upon heating, correlating with water release. Karl Fischer titration is recommended for quantifying residual water content. Complementary techniques like X-ray diffraction (XRD) or nuclear magnetic resonance (NMR) can validate structural integrity post-dehydration .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

Discrepancies may arise from variations in temperature, pH, or ionic strength. Replicate experiments under standardized conditions (e.g., controlled buffer systems at 25°C) and use high-performance liquid chromatography (HPLC) to monitor degradation products. Cross-reference with databases like USP-NF for reagent-grade specifications .

Basic: What analytical methods are critical for assessing the purity of this compound in biochemical assays?

Methodological Answer:

Purity can be assessed via:

- NMR spectroscopy to confirm molecular structure and detect organic impurities.

- Ion chromatography to quantify phosphate and sodium content.

- Mass spectrometry (MS) for trace contamination analysis. Always include a certificate of analysis (CoA) from suppliers when available .

Advanced: How can thermal stability be systematically evaluated for this compound in exothermic reaction systems?

Methodological Answer:

Use differential scanning calorimetry (DSC) to identify decomposition temperatures and enthalpy changes. Pair with isothermal calorimetry to monitor heat flow over time. For aqueous systems, compare with structurally similar hydrates (e.g., sodium sulfate decahydrate) as thermal buffers .

Basic: What is the role of this compound in enzymatic assays, and how can its activity be standardized?

Methodological Answer:

It serves as a phosphate donor or substrate in kinase/phosphatase assays. Standardize activity by:

- Preparing stock solutions in deionized water with chelating agents (e.g., EDTA) to prevent metal interference.

- Validating enzymatic kinetics via Michaelis-Menten plots under controlled pH (e.g., Tris-HCl buffer) .

Advanced: How can reproducibility challenges in synthesizing this compound be addressed?

Methodological Answer:

Reproducibility issues often stem from inconsistent hydration or impurities. Implement strict protocols:

- Use co-precipitation methods with stoichiometric control of sodium hydroxide and glycerol phosphate precursors.

- Document reaction conditions (e.g., stirring rate, drying temperature) and validate via XRD and Fourier-transform infrared spectroscopy (FTIR) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Follow OECD Test Guidelines (e.g., No. 406 for skin sensitization). Use personal protective equipment (PPE), including nitrile gloves and lab coats. Store in airtight containers at 4°C to prevent deliquescence. Refer to SDS sheets for hazard-specific guidance .

Advanced: How can researchers design robust experiments to study the compound’s hygroscopicity under varying humidity conditions?

Methodological Answer:

Utilize dynamic vapor sorption (DVS) instrumentation to measure water uptake at controlled relative humidity (10–90%). Compare with desiccant-stored samples analyzed via TGA. Statistical modeling (e.g., ANOVA) can identify significant environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.